molecular formula C9H20N2 B600168 N-(Piperidin-2-ylmethyl)propan-2-amine CAS No. 114366-16-4

N-(Piperidin-2-ylmethyl)propan-2-amine

Cat. No.: B600168
CAS No.: 114366-16-4
M. Wt: 156.273
InChI Key: PKNXDWVJVJUYCR-UHFFFAOYSA-N
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Description

N-(Piperidin-2-ylmethyl)propan-2-amine is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-2-ylmethyl)propan-2-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method is the reductive amination of piperidine with propan-2-amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) . Another approach involves the use of transaminases, which offer an environmentally friendly method for synthesizing such compounds from prochiral ketones .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions due to their efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce enantioenriched piperidines in good yields . This method is advantageous for large-scale production due to its high diastereoselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-2-ylmethyl)propan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-(Piperidin-2-ylmethyl)propan-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Piperidin-2-ylmethyl)propan-2-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a similar structure but lacking the propan-2-amine group.

    N-(Piperidin-4-ylmethyl)propan-2-amine: A positional isomer with the amine group attached to a different carbon on the piperidine ring.

    N-(Piperidin-2-ylmethyl)butan-2-amine: A homolog with an additional carbon in the alkyl chain.

Uniqueness

N-(Piperidin-2-ylmethyl)propan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propan-2-amine group can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

N-(piperidin-2-ylmethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11-7-9-5-3-4-6-10-9/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNXDWVJVJUYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693577
Record name N-[(Piperidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114366-16-4
Record name N-[(Piperidin-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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